molecular formula C14H12O3 B1427939 2-Methyl-4-phenoxybenzoic acid CAS No. 57830-13-4

2-Methyl-4-phenoxybenzoic acid

Cat. No. B1427939
Key on ui cas rn: 57830-13-4
M. Wt: 228.24 g/mol
InChI Key: CINTXXPQWRCNAU-UHFFFAOYSA-N
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Patent
US09206128B2

Procedure details

To a solution of tert-butyl 2-methyl-4-phenoxybenzoate (150 mg, 0.53 mmol) in dichloromethane (10 mL) was added 2,2,2-trifluoroacetic acid (2 mL). The mixture was stirred at room temperature for 0.5 hour, and then concentrated to give 2-methyl-4-phenoxybenzoic acid (100 mg, 84% yield) as a white solid.
Name
tert-butyl 2-methyl-4-phenoxybenzoate
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:14]=[C:13]([O:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:12]=[CH:11][C:3]=1[C:4]([O:6]C(C)(C)C)=[O:5].FC(F)(F)C(O)=O>ClCCl>[CH3:1][C:2]1[CH:14]=[C:13]([O:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:12]=[CH:11][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
tert-butyl 2-methyl-4-phenoxybenzoate
Quantity
150 mg
Type
reactant
Smiles
CC1=C(C(=O)OC(C)(C)C)C=CC(=C1)OC1=CC=CC=C1
Name
Quantity
2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CC1=C(C(=O)O)C=CC(=C1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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